

t-Boc-Aminooxy-PEG4-amine: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *t-Boc-Aminooxy-PEG4-amine*

Cat. No.: *B6209451*

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A versatile heterobifunctional linker, **t-Boc-Aminooxy-PEG4-amine** is a valuable tool in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its properties, synthesis, and applications, complete with detailed experimental protocols and data presentation.

Core Compound Specifications

t-Boc-Aminooxy-PEG4-amine, also known as tert-butyl (1-(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethoxy)propan-2-yl)carbamate, is a polyethylene glycol (PEG)-based linker featuring two distinct functional groups: a primary amine (-NH₂) and a Boc-protected aminooxy (-ONH-Boc) group. The PEG4 spacer enhances the molecule's hydrophilicity, improving solubility in aqueous media.^{[1][2]}

Property	Value	Reference
Chemical Formula	C15H32N2O7	[1]
Molecular Weight	352.4 g/mol	[1]
CAS Number	2496687-02-4	[1]
Appearance	Pale yellow or colorless oily matter	
Purity	Typically ≥95% - 98%	[1]
Solubility	Water, DMSO, DCM, DMF	[1]
Storage Conditions	-20°C	[1]

Synthesis of t-Boc-Aminooxy-PEG4-amine

While commercially available, a general synthetic approach for similar bifunctional PEG linkers involves a multi-step process. The following is a representative, generalized protocol.

Experimental Protocol: Synthesis of a Heterobifunctional PEG Linker

Materials:

- Commercially available PEG4-diamine
- Di-tert-butyl dicarbonate (Boc)₂O
- A suitable base (e.g., triethylamine)
- A suitable solvent (e.g., dichloromethane - DCM)
- Reagents for the introduction of the aminooxy functionality (this step can vary significantly based on the chosen synthetic route)
- Purification reagents (e.g., silica gel for column chromatography)

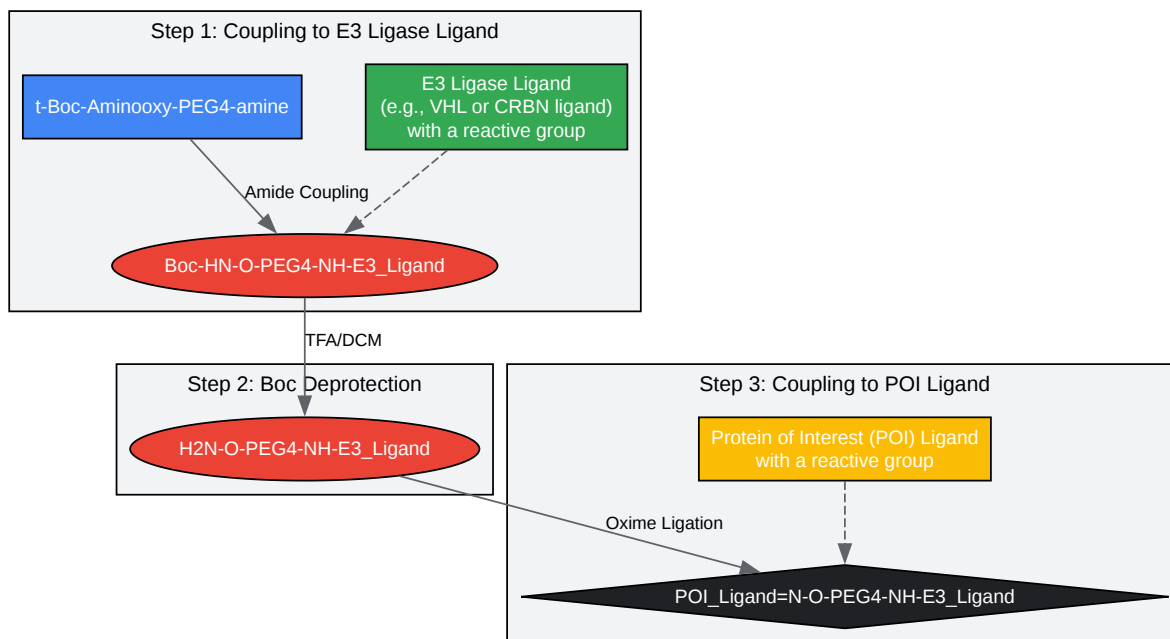
Procedure:

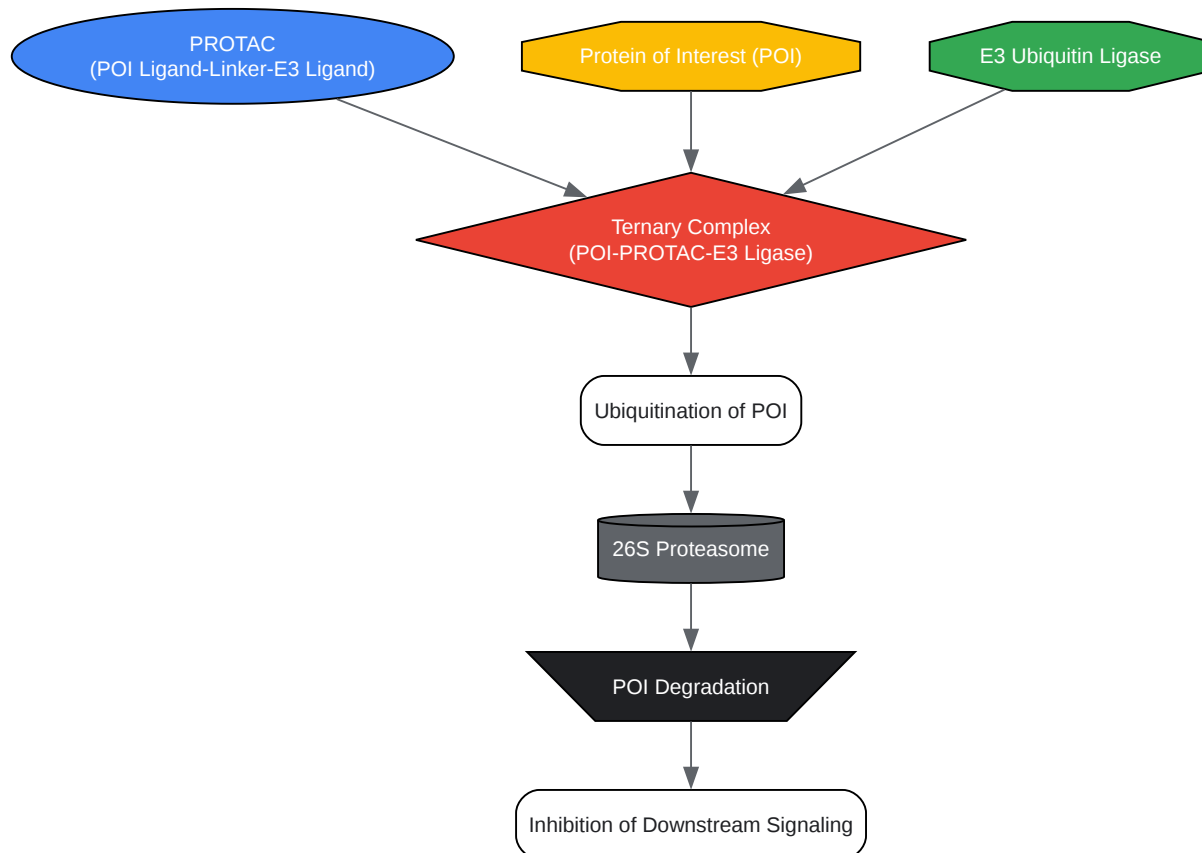
- **Monoprotection of the Diamine:** Dissolve the PEG4-diamine in DCM. Add a controlled molar equivalent of (Boc)₂O and triethylamine. The reaction is typically stirred at room temperature. The progress is monitored by thin-layer chromatography (TLC).
- **Introduction of the Aminoxy Group:** The free amine of the mono-protected PEG linker is then reacted with a suitable reagent to introduce the aminoxy functionality. This can be a complex step involving multiple potential routes.
- **Purification:** The final product is purified using column chromatography on silica gel to yield the **t-Boc-Aminoxy-PEG4-amine**.
- **Characterization:** The structure and purity of the final compound are confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Applications in Bioconjugation and Drug Delivery

The orthogonal nature of the two functional groups makes **t-Boc-Aminoxy-PEG4-amine** a powerful tool for bioconjugation. The primary amine can be readily coupled to carboxylic acids or activated esters (e.g., NHS esters) to form stable amide bonds. The Boc-protected aminoxy group, after deprotection, can react with aldehydes or ketones to form stable oxime linkages.

Diagram: Orthogonal Bioconjugation Strategy





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References

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- To cite this document: BenchChem. [t-Boc-Aminooxy-PEG4-amine: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b6209451#what-is-t-boc-aminooxy-peg4-amine>]

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